4-(Pyridin-2-yloxy)phenol 4-(Pyridin-2-yloxy)phenol
Brand Name: Vulcanchem
CAS No.: 68464-71-1
VCID: VC2373985
InChI: InChI=1S/C11H9NO2/c13-9-4-6-10(7-5-9)14-11-3-1-2-8-12-11/h1-8,13H
SMILES: C1=CC=NC(=C1)OC2=CC=C(C=C2)O
Molecular Formula: C11H9NO2
Molecular Weight: 187.19 g/mol

4-(Pyridin-2-yloxy)phenol

CAS No.: 68464-71-1

Cat. No.: VC2373985

Molecular Formula: C11H9NO2

Molecular Weight: 187.19 g/mol

* For research use only. Not for human or veterinary use.

4-(Pyridin-2-yloxy)phenol - 68464-71-1

Specification

CAS No. 68464-71-1
Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
IUPAC Name 4-pyridin-2-yloxyphenol
Standard InChI InChI=1S/C11H9NO2/c13-9-4-6-10(7-5-9)14-11-3-1-2-8-12-11/h1-8,13H
Standard InChI Key RBICIHOONDLHDZ-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)OC2=CC=C(C=C2)O
Canonical SMILES C1=CC=NC(=C1)OC2=CC=C(C=C2)O

Introduction

4-(Pyridin-2-yloxy)phenol is an organic compound characterized by a phenolic group attached to a pyridin-2-yloxy substituent. This compound belongs to the class of aryloxyphenols, which are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences. The molecular structure of 4-(Pyridin-2-yloxy)phenol includes a hydroxyl group (-OH) on the aromatic ring, contributing to its chemical reactivity and biological properties.

Synthesis of 4-(Pyridin-2-yloxy)phenol

The synthesis of 4-(Pyridin-2-yloxy)phenol typically involves the reaction between hydroquinone derivatives and pyridine-based halides under basic conditions. A common approach includes:

  • Reaction Setup: Hydroquinone reacts with pyridine-2-chloride in the presence of a base such as potassium carbonate or sodium hydroxide.

  • Catalysis: Copper or palladium catalysts may be employed to enhance the etherification process.

  • Purification: The product is purified using recrystallization or chromatographic techniques.

This synthetic route is efficient, yielding high-purity compounds suitable for further applications.

Biological Activities

4-(Pyridin-2-yloxy)phenol has been investigated for its potential biological activities, which include:

  • Antioxidant Properties: The phenolic group contributes to free radical scavenging, making it a candidate for antioxidant studies.

  • Antimicrobial Activity: Preliminary studies suggest moderate inhibition against bacterial and fungal strains due to its ability to disrupt microbial cell walls.

  • Pharmaceutical Potential: The compound’s structural similarity to other bioactive molecules indicates potential applications in drug discovery.

Applications

The unique structure of 4-(Pyridin-2-yloxy)phenol allows it to be utilized in various fields:

  • Pharmaceuticals:

    • As a precursor for synthesizing more complex bioactive molecules.

    • Potential use in designing anti-inflammatory or anticancer agents.

  • Agrochemicals:

    • Used as an intermediate in the synthesis of herbicides and pesticides.

    • Structural analogs have shown activity against monocotyledonous weeds.

  • Material Science:

    • Incorporated into polymers or resins for enhanced thermal stability and mechanical properties.

Research Findings

Recent studies have highlighted the significance of this compound:

  • A study on aryloxy derivatives demonstrated that similar compounds exhibit herbicidal activity at low concentrations, suggesting potential agrochemical applications .

  • Investigations into phenolic compounds with pyridine functionalities revealed promising antioxidant effects, comparable to ascorbic acid .

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